![molecular formula C28H45NO5Si B12284563 (3a'S,4'R,5'R,6a'R)-5'-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-N-[(1R)-2-hydroxy-1-phenylethyl]-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxamide](/img/structure/B12284563.png)
(3a'S,4'R,5'R,6a'R)-5'-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-N-[(1R)-2-hydroxy-1-phenylethyl]-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(3a’S,4’R,5’R,6a’R)-5’-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-N-[(1R)-2-hydroxy-1-phenylethyl]-5,5-dimethyl-spiro[1,3-dioxane-2,2’(1’H)-pentalene]-4’-carboxamide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique spiro structure, which is often associated with interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the spiro structure and the introduction of various functional groups. Typical synthetic routes may include:
- Formation of the spiro[1,3-dioxane-2,2’(1’H)-pentalene] core through cyclization reactions.
- Introduction of the hexahydro and dimethylsilyl groups via selective reduction and silylation reactions.
- Attachment of the N-[(1R)-2-hydroxy-1-phenylethyl] group through amide bond formation.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of a carbonyl group may yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, the compound may be studied for its potential biological activity, such as its ability to interact with specific enzymes or receptors.
Medicine
In medicine, the compound may be investigated for its potential therapeutic effects, such as its ability to act as a drug or drug precursor.
Industry
In industry, the compound may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it may bind to a specific enzyme or receptor, leading to a change in the activity of that target. The pathways involved may include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other spiro compounds or molecules with similar functional groups. Examples include:
- Spiro[1,3-dioxane-2,2’(1’H)-pentalene] derivatives.
- Compounds with hexahydro and dimethylsilyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its spiro structure, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C28H45NO5Si |
|---|---|
Molecular Weight |
503.7 g/mol |
IUPAC Name |
2'-[tert-butyl(dimethyl)silyl]oxy-N-(2-hydroxy-1-phenylethyl)-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-1'-carboxamide |
InChI |
InChI=1S/C28H45NO5Si/c1-26(2,3)35(6,7)34-23-13-20-14-28(32-17-27(4,5)18-33-28)15-21(20)24(23)25(31)29-22(16-30)19-11-9-8-10-12-19/h8-12,20-24,30H,13-18H2,1-7H3,(H,29,31) |
InChI Key |
RFODHSIIJZKRDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2(CC3CC(C(C3C2)C(=O)NC(CO)C4=CC=CC=C4)O[Si](C)(C)C(C)(C)C)OC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


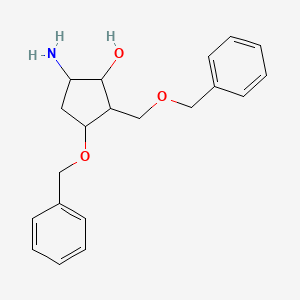
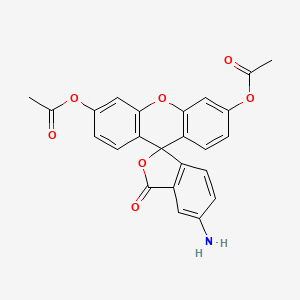
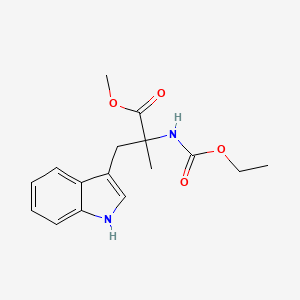

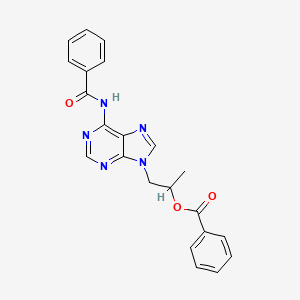

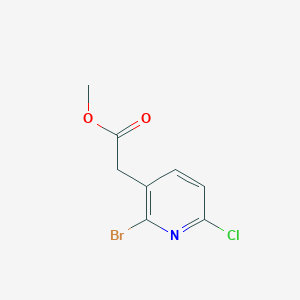
![1-[3-(Benzyloxy)cyclobutyl]methanamine](/img/structure/B12284529.png)
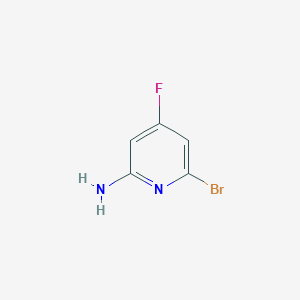
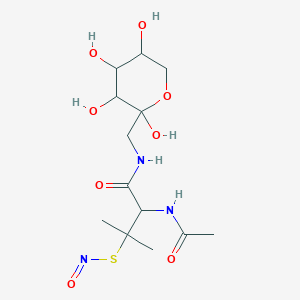
![5-(diaminomethylideneamino)-2-[[1-[2-[[4-methyl-2-[[1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12284548.png)

![5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole](/img/structure/B12284562.png)

